(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one
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Overview
Description
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one is an organic compound with a complex structure that includes a benzyloxy group, an anilino group, and a phenyl group
Preparation Methods
The synthesis of (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one typically involves multiple steps. One common method includes the reaction of 4-benzyloxyaniline with 3-phenyl-3-buten-2-one under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one can be compared with similar compounds such as:
4-(4-Substituted-anilino)quinoline derivatives: These compounds have similar structural features and are also studied for their biological activities.
1-(Benzyloxy)propan-2-one derivatives: These compounds undergo similar chemical reactions and have comparable applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-phenyl-4-(4-phenylmethoxyanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-18(25)23(20-10-6-3-7-11-20)16-24-21-12-14-22(15-13-21)26-17-19-8-4-2-5-9-19/h2-16,24H,17H2,1H3/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQPPDYDWEYNE-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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